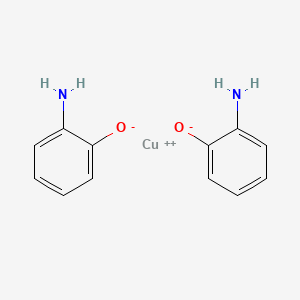
5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron is an organometallic compound that features a bulky cyclopentadienyl ligand. This compound is significant in the field of organometallic chemistry due to its unique structure and reactivity. The presence of the tert-butyl group on the cyclopentadiene ring introduces steric hindrance, which influences the compound’s chemical behavior and stability .
Méthodes De Préparation
The synthesis of 5-Tert-butylcyclopenta-1,3-diene involves the alkylation of cyclopentadiene with tert-butyl bromide in the presence of sodium hydride and dibenzo-18-crown-6. The intermediate product, di-tert-butylcyclopentadiene, is then further processed to obtain the final compound . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron nitrido complexes.
Reduction: Reduction reactions can lead to the formation of iron sulfido and diselenide complexes.
Substitution: The bulky nature of the tert-butyl group can influence substitution reactions, often requiring specific conditions and reagents.
Common reagents used in these reactions include tert-butyl bromide, sodium hydride, and dibenzo-18-crown-6. The major products formed from these reactions are typically highly unsaturated derivatives, such as iron nitrido complexes .
Applications De Recherche Scientifique
5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron has several scientific research applications:
Chemistry: It is used to study the effects of steric hindrance on organometallic complexes and their reactivity.
Biology: The compound’s unique structure makes it a subject of interest in bioinorganic chemistry, particularly in the study of metalloenzymes.
Industry: The compound is used in the development of catalysts for various industrial processes.
Mécanisme D'action
The mechanism by which 5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron exerts its effects involves the interaction of the bulky cyclopentadienyl ligand with the iron center. The steric hindrance introduced by the tert-butyl group affects the compound’s reactivity and stability. Molecular targets and pathways involved include the stabilization of high-spin complexes and the formation of highly unsaturated derivatives .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-Tert-butylcyclopenta-1,3-diene;cyclopentane;iron include:
Pentamethylcyclopentadienyl iron complexes: These compounds have less steric hindrance and different reactivity profiles.
Tetra isopropyl cyclopentadienyl iron complexes: These compounds also feature bulky ligands but with different alkyl groups, leading to variations in chemical behavior.
The uniqueness of this compound lies in the specific steric effects introduced by the tert-butyl group, which significantly influences its reactivity and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C14H18Fe-6 |
|---|---|
Poids moléculaire |
242.14 g/mol |
Nom IUPAC |
5-tert-butylcyclopenta-1,3-diene;cyclopentane;iron |
InChI |
InChI=1S/C9H13.C5H5.Fe/c1-9(2,3)8-6-4-5-7-8;1-2-4-5-3-1;/h4-7H,1-3H3;1-5H;/q-1;-5; |
Clé InChI |
JWVCVEPGMVZXPT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[C-]1C=CC=C1.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)



![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)


![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)






